Dichloromethylene-dimethyliminium chloride, technical grade
Description
Dichloromethylene-dimethyliminium chloride (CAS: 3724-43-4), commonly known as the Vilsmeier reagent, is a quaternary ammonium salt with the molecular formula C₃H₆Cl₃N and a molecular weight of 170.45 g/mol . Technical grade material typically has a purity of ≥95% and is characterized by a melting point of 183–187°C (dec.) . Its structure features a dimethyliminium group bonded to a dichloromethylene moiety, as represented by the SMILES string [Cl-].C$$N+](C)=C(\Cl)Cl .
Properties
Molecular Formula |
C3H7Cl3N+ |
|---|---|
Molecular Weight |
163.45 g/mol |
IUPAC Name |
dichloromethylidene(dimethyl)azanium;hydrochloride |
InChI |
InChI=1S/C3H6Cl2N.ClH/c1-6(2)3(4)5;/h1-2H3;1H/q+1; |
InChI Key |
NRNFKRFWZQQDMD-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](=C(Cl)Cl)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloromethylene-dimethyliminium chloride is typically synthesized by reacting dimethylformamide with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis involves the following steps:
- A two-necked, round-bottomed flask is equipped with a stir bar, glass stopper, and reflux condenser.
- The flask is charged with dimethylformamide and thionyl chloride.
- The mixture is heated at reflux for several hours, during which hydrogen chloride gas is evolved.
- The resulting solution is cooled, and the product is isolated by distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: Dichloromethylene-dimethyliminium chloride undergoes various types of reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substituted products.
Cycloaddition Reactions: It participates in [2+2] cycloaddition reactions to form azetidinones.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols.
Reaction Conditions: Typically carried out in an inert atmosphere, often using solvents like dichloromethane.
Major Products:
β-Lactams: Formed via the Staudinger reaction.
4-Chloroimidazoles: Formed from α-aminonitriles.
Scientific Research Applications
Organic Synthesis
Dichloromethylene-dimethyliminium chloride is primarily utilized as a reagent in organic synthesis. Its ability to introduce amide functionalities makes it valuable in the preparation of various compounds.
Key Reactions
- Electrophilic Addition : It has been employed in electrophilic addition reactions, particularly with arylketene imines, demonstrating its utility in synthesizing complex organic molecules .
- Synthesis of Amides : The compound serves as a building block for the synthesis of amides, which are crucial in pharmaceuticals and agrochemicals .
Agricultural Chemistry
In agricultural chemistry, dichloromethylene-dimethyliminium chloride is used as an herbicide and plant growth regulator. Its effectiveness in controlling weed growth has been documented in several studies.
Case Study: Herbicidal Efficacy
A study demonstrated that formulations containing dichloromethylene-dimethyliminium chloride significantly reduced weed biomass in controlled environments, suggesting its potential for enhancing crop yields while minimizing competition from unwanted vegetation .
Biochemical Applications
The compound is also recognized for its role in biochemical applications, particularly in cell culture and transfection processes.
Applications in Cell Culture
- It is used to enhance the efficiency of transfection agents, facilitating the introduction of nucleic acids into cells for research and therapeutic purposes .
- Its properties allow for improved cell viability and growth rates when used in culture media.
Environmental Chemistry
Dichloromethylene-dimethyliminium chloride has been investigated for its potential applications in environmental remediation processes. Its ability to act as a chlorinating agent can be harnessed to remove contaminants from water sources.
Case Study: Water Treatment
Research indicates that this compound can effectively reduce levels of specific pollutants in aqueous solutions through chlorination reactions, thereby contributing to environmental cleanup efforts .
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Building block for amides and complex molecules | Versatile reagent for various reactions |
| Agricultural Chemistry | Herbicide and plant growth regulator | Effective weed control |
| Biochemical Applications | Enhances transfection efficiency | Improves cell viability |
| Environmental Chemistry | Water treatment and pollutant removal | Reduces contaminants |
Mechanism of Action
The mechanism of action of dichloromethylene-dimethyliminium chloride involves the formation of an iminium ion intermediate. This intermediate can react with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Efficiency in Organic Synthesis : Dichloromethylene-dimethyliminium chloride outperforms simpler ammonium salts (e.g., Dimethylamine Hydrochloride) in forming complex electrophiles due to its dual chlorine substituents, which enhance electrophilicity .
- Technical Grade Limitations : While ≥95% purity is sufficient for most reactions, trace impurities (e.g., water at 14 ppm in dimethylacetamide) may require pre-drying steps for sensitive syntheses .
Biological Activity
Dichloromethylene-dimethyliminium chloride, also known as dichloromethylene dimethylammonium chloride (DDAC), is a quaternary ammonium compound with significant biological activity. This article explores its properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : C₃H₆Cl₃N
- Molecular Weight : 162.44 g/mol
- CAS Number : 33842-02-3
- IUPAC Name : dichloromethylidene(dimethyl)azanium;chloride
Dichloromethylene-dimethyliminium chloride acts primarily as a disinfectant and biocide. Its biological activity stems from its ability to disrupt microbial cell membranes, leading to cell lysis. The mechanism involves:
- Membrane Disruption : DDAC interacts with the lipid bilayer of microbial cells, causing structural destabilization.
- Bactericidal Activity : At higher concentrations, DDAC exhibits bactericidal effects, effectively killing bacteria.
- Bacteriostatic Activity : At lower concentrations, it inhibits bacterial growth without killing the cells .
Biological Activity Overview
The biological activity of DDAC has been assessed against various microorganisms, including bacteria and fungi. The following table summarizes its effectiveness based on concentration and organism type.
| Microorganism | Activity Type | Concentration (ppm) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Bactericidal | 1000 | |
| Escherichia coli | Bacteriostatic | 100 | |
| Candida albicans | Fungicidal | 500 | |
| Pseudomonas aeruginosa | Bactericidal | 2000 |
Case Study 1: Efficacy in Hospital Settings
A study evaluated the effectiveness of DDAC as a disinfectant in hospital environments. It was found to significantly reduce microbial load on surfaces commonly found in healthcare settings, including surgical instruments and patient care areas. The study highlighted that DDAC's broad-spectrum activity makes it suitable for infection control measures .
Case Study 2: Impact on Non-target Organisms
Research has shown that exposure to sub-lethal concentrations of DDAC can disrupt the gut microbiota in honeybees (Apis mellifera). Histopathological examinations indicated damage to midgut tissues, raising concerns about the ecological impact of using such disinfectants in agricultural settings .
Safety and Toxicology
While DDAC is effective as a disinfectant, it poses certain safety risks:
Q & A
Q. What are the primary synthetic applications of dichloromethylene-dimethyliminium chloride in organic chemistry, and how does its reactivity compare to other chlorinating agents?
Dichloromethylene-dimethyliminium chloride (Vilsmeier reagent) is widely used for introducing amide chloride groups into activated aromatic substrates and facilitating formylation reactions. For example, it reacts with o-acetaminophenols under Meth-Cohn conditions to yield 2-formylpyrido[2,1-b]benzoxazoles . Its reactivity is distinct due to its ability to generate electrophilic intermediates, enabling selective functionalization of electron-rich aromatic systems. Compared to traditional chlorinating agents (e.g., POCl₃), it offers milder conditions and reduced side reactions in heterocyclic synthesis .
Q. What analytical methods are recommended to confirm the purity and structural integrity of technical-grade dichloromethylene-dimethyliminium chloride?
Technical-grade material should be validated using:
- GC analysis to assess volatile impurities (e.g., residual solvents like dichloroethane) .
- IR spectroscopy to confirm characteristic peaks (e.g., C=N stretching at ~1630 cm⁻¹) .
- Melting point determination (183–187°C with decomposition) as a preliminary purity check .
- Mass spectrometry (MS) for molecular ion verification (e.g., m/z 212 [M⁺]) .
Q. What safety protocols are critical when handling dichloromethylene-dimethyliminium chloride in laboratory settings?
- Storage : Maintain at 2–8°C in airtight containers to prevent moisture absorption and decomposition .
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and respiratory protection due to its Skin Corrosion (Category 1B) and respiratory toxicity hazards .
- Ventilation : Conduct reactions in a fume hood to mitigate exposure to hydrogen chloride gas, a common byproduct .
Advanced Research Questions
Q. How can researchers optimize reaction conditions when using technical-grade dichloromethylene-dimethyliminium chloride in moisture-sensitive reactions?
- Solvent selection : Use anhydrous 1,2-dichloroethane or chlorobenzene to minimize hydrolysis. Technical-grade solvent impurities (e.g., ethanol ≤2%) must be quantified via GC .
- Temperature control : Reflux at 80–85°C for 1–3 hours, monitoring via TLC to ensure complete substrate conversion .
- Stoichiometry : A 20% molar excess of the reagent (e.g., 12 mmol for 10 mmol substrate) compensates for potential degradation in technical-grade batches .
Q. What strategies are effective for resolving contradictory data in reaction yields when synthesizing selenourea derivatives with this reagent?
- Parameter screening : Systematically vary reaction time, temperature, and solvent polarity to identify optimal conditions.
- Byproduct analysis : Use LC-MS to detect intermediates (e.g., dimethylamine hydrochloride) formed via hydrolysis, which may compete with desired pathways .
- Reagent purity correlation : Compare results across batches using IR and GC to link yield discrepancies to impurity profiles (e.g., residual dichloromethane) .
Q. How does the presence of stabilizers (e.g., amylene) in technical-grade dichloromethylene-dimethyliminium chloride impact its reactivity in heterocyclic synthesis?
Stabilizers like amylene (≤20 ppm) may scavenge free radicals, potentially slowing reactions requiring radical intermediates. To mitigate:
- Pre-treatment : Purify the reagent via flash chromatography (hexane/dichloromethane, 1:1) before use .
- Control experiments : Compare reaction kinetics with stabilized vs. purified batches to quantify stabilizer effects .
Methodological Guidance
Q. What experimental design considerations are critical for scaling up reactions involving dichloromethylene-dimethyliminium chloride?
- Exothermicity management : Use jacketed reactors with controlled cooling to handle heat release during reagent addition.
- Quenching protocols : Neutralize excess reagent with cold sodium bicarbonate to prevent uncontrolled HCl release .
- Waste disposal : Collect chlorinated byproducts separately for compliant hazardous waste treatment .
Q. How can researchers validate the formation of dichloromethylene-dimethyliminium chloride intermediates in situ during continuous-flow syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
